molecular formula C13H18N4O4 B1652916 N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline CAS No. 1634-69-1

N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline

Katalognummer: B1652916
CAS-Nummer: 1634-69-1
Molekulargewicht: 294.31 g/mol
InChI-Schlüssel: ZYYAHBWEWWDHQZ-UVTDQMKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline typically involves the reaction of heptan-3-one with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is usually heated to facilitate the formation of the hydrazone derivative. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone back to the original ketone and hydrazine.

    Substitution: The hydrazone group can participate in substitution reactions, where the hydrazone moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would regenerate the original ketone and hydrazine.

Wissenschaftliche Forschungsanwendungen

N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, the hydrazone group can undergo tautomerization, which may influence its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2E)-heptan-2-one (2,4-dinitrophenyl)hydrazone
  • (3E)-heptan-3-one (2,4-dinitrophenyl)hydrazone
  • (2Z)-heptan-2-one (2,4-dinitrophenyl)hydrazone

Uniqueness

N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline is unique due to its specific geometric configuration, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

1634-69-1

Molekularformel

C13H18N4O4

Molekulargewicht

294.31 g/mol

IUPAC-Name

N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C13H18N4O4/c1-3-5-6-10(4-2)14-15-12-8-7-11(16(18)19)9-13(12)17(20)21/h7-9,15H,3-6H2,1-2H3/b14-10-

InChI-Schlüssel

ZYYAHBWEWWDHQZ-UVTDQMKNSA-N

SMILES

CCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC

Isomerische SMILES

CCCC/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC

Kanonische SMILES

CCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC

1634-69-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.